2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone typically involves multiple steps. One common approach is to start with a suitable aromatic precursor and introduce the necessary functional groups through a series of reactions. For example, a Friedel-Crafts acylation can be used to introduce the acyl group, followed by a series of substitutions and reductions to achieve the final structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted butanones and aromatic ketones. These compounds share some structural features but differ in their specific functional groups and substitutions.
Uniqueness
What sets 2-Amino-3-fluoro-4-methoxy-3-methyl-1-phenyl-1-butanone apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various fields .
Eigenschaften
Molekularformel |
C12H16FNO2 |
---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
2-amino-3-fluoro-4-methoxy-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16FNO2/c1-12(13,8-16-2)11(14)10(15)9-6-4-3-5-7-9/h3-7,11H,8,14H2,1-2H3 |
InChI-Schlüssel |
LEGMEXDAXYZGJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)(C(C(=O)C1=CC=CC=C1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.